2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane
Description
Chemical Structure: The compound features a 1,3-dioxolane ring attached to a substituted phenyl group with bromo (Br), fluoro (F), and trifluoromethyl (CF₃) substituents at positions 3, 2, and 6, respectively. Its molecular formula is C₁₀H₈BrF₄O₂, with a molecular weight of 337.07 g/mol (calculated from substituents and core structure).
Properties
Molecular Formula |
C10H7BrF4O2 |
|---|---|
Molecular Weight |
315.06 g/mol |
IUPAC Name |
2-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H7BrF4O2/c11-6-2-1-5(10(13,14)15)7(8(6)12)9-16-3-4-17-9/h1-2,9H,3-4H2 |
InChI Key |
KEFMULFPBPOTHR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2F)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane typically involves the following steps:
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst such as copper or palladium.
Formation of 1,3-Dioxolane Ring: The final step involves the formation of the 1,3-dioxolane ring through a cyclization reaction, typically using ethylene glycol and an acid catalyst such as p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove or modify the bromine, fluorine, or trifluoromethyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or carboxylic acid derivative.
Scientific Research Applications
- Fluorination : Introduction of the fluorine atom using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
- Trifluoromethylation : Incorporation of the trifluoromethyl group using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyltrimethylsilane (TMSCF₃) in the presence of catalysts such as copper or palladium.
- Formation of the 1,3-Dioxolane Ring : Cyclization reaction using ethylene glycol and an acid catalyst like p-toluenesulfonic acid (PTSA).
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Utilized in synthesizing more complex molecules, particularly in pharmaceuticals and agrochemicals.
Biology
- Biological Activity : Investigated for antimicrobial, antifungal, and anticancer properties. The presence of the trifluoromethyl group enhances binding affinity to various biological targets.
Medicine
- Drug Development : Explored as a potential drug candidate or precursor in synthesizing active pharmaceutical ingredients (APIs).
Industry
- Specialty Chemicals : Used in developing specialty chemicals and materials science applications.
Mechanism of Action
The mechanism of action of 2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Key Properties :
- Electron-withdrawing groups (Br, F, CF₃) enhance electrophilic reactivity and stability under acidic/basic conditions.
- Discontinued Status : Listed as discontinued in commercial catalogs (98% purity), likely due to synthesis complexity or niche applications.
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Molecular Weight Trends :
- The target compound has the highest molecular weight (337.07 g/mol) among analogs due to the combined presence of Br, F, and CF₃.
- The methyl-substituted analog (39172-32-2) has the lowest molecular weight (243.10 g/mol) due to the absence of multiple halogens.
Synthetic and Commercial Considerations :
- The CF₃-containing analog (773102-30-0) is actively manufactured as a pharmaceutical intermediate (NLT 97% purity), while the target compound is discontinued, suggesting challenges in scalability or cost.
- Chlorinated analogs (e.g., 2643367-91-1) may serve as cheaper alternatives but lack the steric and electronic effects of CF₃.
Biological Activity
2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane is a synthetic organic compound with the molecular formula C10H7BrF4O2. This compound features a complex structure that includes a phenyl ring substituted with a bromine atom, a fluorine atom, and a trifluoromethyl group, all connected to a 1,3-dioxolane ring. The unique combination of these substituents significantly influences its chemical properties and biological activities.
The molecular weight of 2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane is approximately 315.06 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, making it suitable for various pharmaceutical applications .
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The trifluoromethyl group is known to enhance binding affinity and selectivity towards various enzymes and receptors, potentially leading to inhibitory or activating effects on biochemical pathways .
Antibacterial Activity
Recent studies have indicated that compounds similar to 2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane exhibit significant antibacterial properties against various strains of gram-positive bacteria. For example, compounds with similar structural features demonstrated high bioactivity against pathogens such as Staphylococcus aureus and Bacillus cereus .
| Compound Name | MIC Value (mg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.20 | MRSA |
| Compound B | 1.56 | S. aureus |
| Compound C | 6.25 | XDR pathogens |
The mechanism through which 2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane exerts its biological effects involves interaction with specific enzymes or receptors. The structural modifications provided by the bromine and fluorine atoms may facilitate enhanced interactions with target proteins, leading to altered enzymatic activity or receptor signaling pathways .
Case Studies
In a comparative study involving various compounds with similar structures, 2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane was evaluated for its antibacterial efficacy. The results indicated that it exhibited comparable or superior activity against certain bacterial strains when compared to established antibiotics like trimethoprim .
Study Findings:
- Study Design : Compounds were tested using the agar-well diffusion method.
- Results : The compound showed promising results with minimal inhibitory concentration (MIC) values indicating strong antibacterial properties.
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